![molecular formula C9H10BrF2NO2 B12821258 1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine is an organic compound characterized by the presence of bromine, difluoromethoxy, and methoxy groups attached to a phenyl ring, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated and fluorinated compounds
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of bromine, difluoromethoxy, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde
- 3-Bromo-4-(difluoromethoxy)-5-methoxybenzoic acid
- 3-Bromo-4-(difluoromethoxy)pyridine
Uniqueness
(3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluoromethoxy groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H10BrF2NO2 |
|---|---|
Peso molecular |
282.08 g/mol |
Nombre IUPAC |
[3-bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine |
InChI |
InChI=1S/C9H10BrF2NO2/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9H,4,13H2,1H3 |
Clave InChI |
BFVPQKZWNNVPNN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CN)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


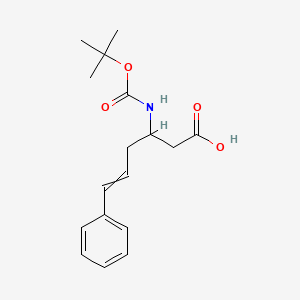
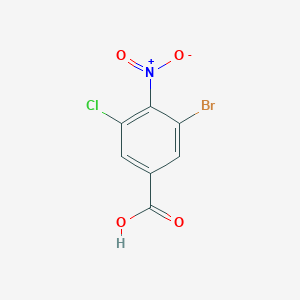
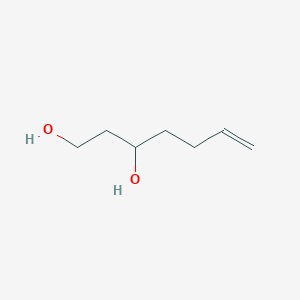
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
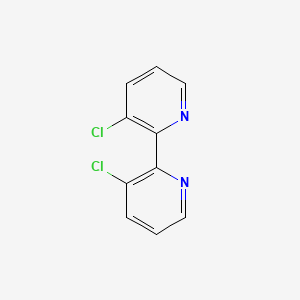
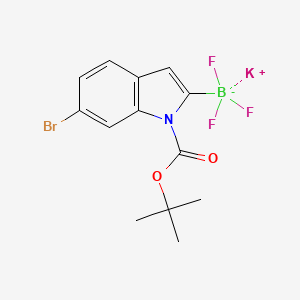
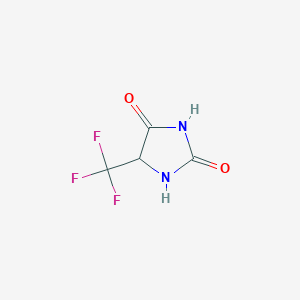

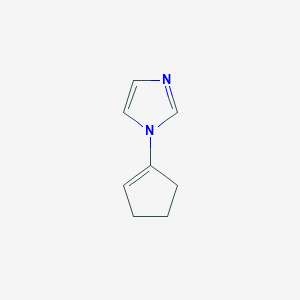
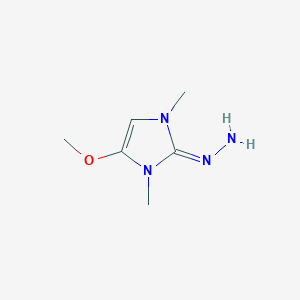
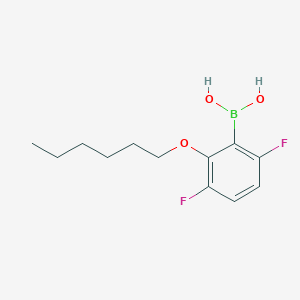
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
